molecular formula C10H9N5OS2 B11761435 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine

3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine

Cat. No.: B11761435
M. Wt: 279.3 g/mol
InChI Key: BISYDUZOXABCQT-UHFFFAOYSA-N
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Description

3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazoles and triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions. One common method includes the reaction with ethyl cyanoacetate, followed by cyclization to form the desired thiadiazolo-triazine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atom .

Mechanism of Action

The mechanism of action of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various functional groups allows it to modulate biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific combination of a thiadiazole and triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H9N5OS2

Molecular Weight

279.3 g/mol

IUPAC Name

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridine

InChI

InChI=1S/C5H4N4OS2.C5H5N/c1-2-3(10)9-4(7-6-2)12-5(11)8-9;1-2-4-6-5-3-1/h1H3,(H,8,11);1-5H

InChI Key

BISYDUZOXABCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)NC(=S)S2.C1=CC=NC=C1

Origin of Product

United States

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